(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural features, which include a pyridinone ring substituted with hydroxy and phenylpropanol groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The initial step involves the construction of the pyridinone ring through cyclization reactions.
Introduction of Hydroxy and Phenylpropanol Groups:
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification and chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- (S)-1-(4-Chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea
Uniqueness
(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride is unique due to its specific structural features and chiral center, which impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFDKXLBMMEWNV-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@@H](CC2=CC=CC=C2)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.